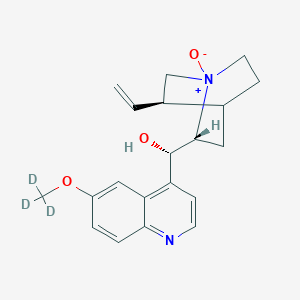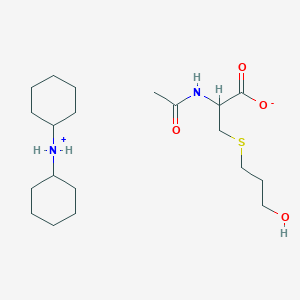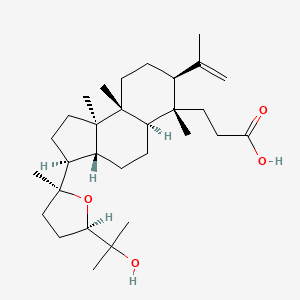
Quinine-d3 N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinine-d3 N-Oxide is a derivative of quinine, an alkaloid extracted from the bark of cinchona trees. Quinine itself has been historically significant as an antimalarial agent. The N-oxide form of quinine, specifically this compound, is a deuterated compound where three hydrogen atoms are replaced with deuterium. This modification can enhance the compound’s stability and provide unique properties for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Quinine-d3 N-Oxide typically involves the oxidation of quinine. One common method is the oxidation of quinine using ozone in a solvent mixture of acetone and water at low temperatures (-12°C to 0°C). This process yields this compound with a high degree of regioselectivity and a yield of approximately 72% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using controlled conditions to ensure high purity and yield. The use of ozone as an oxidant is favored due to its efficiency and mild reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: Quinine-d3 N-Oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under specific conditions.
Reduction: The N-oxide can be reduced back to the parent quinine using reducing agents like hydrogen gas or metal hydrides.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where the N-oxide is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Ozone in acetone-water mixture.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Further oxidized quinine derivatives.
Reduction: Parent quinine.
Substitution: Various substituted quinine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Quinine-d3 N-Oxide has diverse applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Studied for its interactions with biological targets and its potential as a biochemical probe.
Medicine: Investigated for its antimalarial properties and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Quinine-d3 N-Oxide involves its interaction with biological targets, particularly in the context of its antimalarial activity. The compound interferes with the malaria parasite’s ability to digest hemoglobin, leading to the accumulation of toxic heme molecules within the parasite. This disrupts the parasite’s metabolic processes and ultimately leads to its death .
Vergleich Mit ähnlichen Verbindungen
Quinine: The parent compound, widely known for its antimalarial properties.
Quinidine: An isomer of quinine, used as an antiarrhythmic agent.
Quinoline N-Oxides: A class of compounds with similar structural features and diverse biological activities
Uniqueness of Quinine-d3 N-Oxide: this compound is unique due to its deuterium substitution, which enhances its stability and provides distinct spectroscopic properties. This makes it valuable in research applications where isotopic labeling is required for detailed mechanistic studies.
Eigenschaften
Molekularformel |
C₂₀H₂₁D₃N₂O₃ |
|---|---|
Molekulargewicht |
343.43 |
Synonyme |
(9S)-6’-Methoxy-d3-cinchonan-9-ol 1-Oxide; Quinidine-d3 1-Oxide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





